N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide
Overview
Description
LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 3 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1 (EC50s = 79 and 763 nM, respectively, in reporter assays).
LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1.
Scientific Research Applications
Synthesis and Radiochemical Application
A study by Gao, Wang, and Zheng (2016) focused on the synthesis of imidazopyridine- and purine-thioacetamide derivatives, including a compound structurally similar to the one . These compounds were labeled with carbon-11 and used as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The research highlights the relevance of such compounds in radiochemical synthesis and their potential application in PET imaging, which is a critical tool in modern medical diagnostics (Gao, Wang, & Zheng, 2016).
Potential Environmental Impact Studies
A study by Clark and Goolsby (1999) investigated the occurrence and transport of acetochlor, a herbicide with a somewhat similar chemical structure, in streams of the Mississippi River Basin. Such studies are indicative of the importance of understanding the environmental impacts of chemical compounds, including their persistence and mobility in aquatic systems. This is crucial for assessing the environmental footprint and potential ecological risks associated with the use of complex chemical compounds (Clark & Goolsby, 1999).
Application in Neurology and Pharmacology
Research by Craven, Grahame-Smith, and Newberry (1994) on WAY-100635 and GR127935, compounds structurally analogous to the compound , revealed significant effects on 5-hydroxytryptamine-containing neurons. This suggests that compounds with complex structures like N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide could have potential applications in neurology and pharmacology, particularly in understanding and modulating neurotransmitter systems (Craven, Grahame-Smith, & Newberry, 1994).
properties
IUPAC Name |
N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCINFJGGSQEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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